molecular formula C16H20N2O3 B4756927 6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide

6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide

Cat. No.: B4756927
M. Wt: 288.34 g/mol
InChI Key: CRUYFSNIUHTEIU-UHFFFAOYSA-N
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Description

6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a phenyl group attached to a hexanamide chain, which contributes to its diverse chemical properties and reactivity.

Properties

IUPAC Name

6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-14(17-13-7-3-1-4-8-13)9-5-2-6-12-18-15(20)10-11-16(18)21/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUYFSNIUHTEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide typically involves the condensation of 6-aminohexanoic acid with succinic anhydride to form a succinimide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the desired compound . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or pyrrolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or pyrrolidinones.

Mechanism of Action

The mechanism of action of 6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This inhibition reduces neuronal excitability, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide stands out due to its specific structural features, such as the phenyl group and the hexanamide chain, which confer unique chemical properties and biological activities. Compared to similar compounds, it has shown promising results in preclinical models for its anticonvulsant and transdermal penetration-enhancing properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide
Reactant of Route 2
6-(2,5-dioxopyrrolidin-1-yl)-N-phenylhexanamide

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